molecular formula C₁₄H₁₂F₃NO₂S B030319 Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 175277-03-9

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No.: B030319
CAS No.: 175277-03-9
M. Wt: 315.31 g/mol
InChI Key: LPIXRQSYBTUXOQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a high-value chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. This compound features a privileged thiazole heterocycle core, a common scaffold in pharmaceuticals, substituted with a lipophilic and electron-withdrawing 4-(trifluoromethyl)phenyl group at the 2-position. This specific structure suggests its significant potential as a key building block for the synthesis of novel small molecule libraries targeting various enzymes and receptors. Researchers are exploring its applications in developing potential inhibitors for kinases and other disease-relevant targets, particularly in oncology and inflammatory disease pathways. The presence of the ester functional group provides a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or amide coupling, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIXRQSYBTUXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371915
Record name Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-03-9
Record name Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
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Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation proceeds via nucleophilic attack of the thiobenzamide’s sulfur atom on the α-carbon of ethyl 2-chloroacetoacetate, followed by elimination of HCl to form the thiazole ring. Key parameters include:

  • Solvent : Refluxing ethanol or acetic acid, which stabilizes intermediates and facilitates HCl removal.

  • Temperature : 80–100°C for 6–8 hours to ensure complete cyclization.

  • Catalyst : Sodium acetate (1.2 equiv) to neutralize HCl and drive the reaction forward.

Table 1: Yield Optimization in Cyclocondensation

ParameterCondition 1Condition 2Condition 3
SolventEthanolAcetic AcidDMF
Temperature (°C)80100120
Reaction Time (hours)684
Yield (%)687255
Purity (HPLC, %)95.297.889.5

Condition 2 (acetic acid, 100°C, 8 hours) achieves the optimal balance between yield (72%) and purity (97.8%).

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. A patented method adapts the cyclocondensation approach with continuous-flow reactors to enhance throughput.

Key Modifications for Scalability

  • Precursor Preparation :

    • 4-(Trifluoromethyl)thiobenzamide is synthesized via reaction of 4-(trifluoromethyl)benzaldehyde with thioacetamide in formic acid (90–100°C, 5 hours).

    • Purity is ensured through recrystallization from methanol (yield: 85–90%).

  • Flow Reactor Configuration :

    • Ethyl 2-chloroacetoacetate and thiobenzamide are mixed in a 1:1 molar ratio.

    • The mixture is heated to 105°C in a tubular reactor with a residence time of 30 minutes.

    • Post-reaction, the crude product is washed with NaHCO₃ solution to remove residual acid.

Table 2: Industrial vs. Laboratory-Scale Yields

MetricLaboratory ScaleIndustrial Scale
Batch Size (kg)0.550
Yield (%)7278
Purity (HPLC, %)97.899.2
Waste Generated (kg)1.28.5

The industrial process improves yield (78%) and purity (99.2%) but generates more waste, necessitating solvent recovery systems.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Late-Stage Functionalization

This method constructs the thiazole core first, followed by introduction of the 4-(trifluoromethyl)phenyl group via palladium-catalyzed coupling:

  • Thiazole Core Synthesis :

    • Ethyl 4-methylthiazole-5-carboxylate is prepared via cyclocondensation of thiourea and ethyl 2-chloroacetoacetate.

  • Coupling Reaction :

    • The thiazole intermediate reacts with 4-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hours).

Table 3: Suzuki Coupling Optimization

Catalyst Loading (%)Solvent SystemYield (%)Purity (HPLC, %)
5DMF/H₂O6596.5
3THF/H₂O5894.2
7Toluene/EtOH7198.1

Higher catalyst loading (7%) in toluene/ethanol maximizes yield (71%) while maintaining purity.

Purification and Characterization

Recrystallization Techniques

  • Solvent Selection : Methanol and acetone are preferred for their differential solubility.

    • Crude product is dissolved in hot methanol (60°C) and cooled to 0–5°C to induce crystallization.

    • Final purity exceeds 99% after two recrystallizations.

Spectroscopic Validation

  • ¹H NMR :

    • δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, CH₃), δ 4.30 (q, 2H, OCH₂), δ 7.75 (d, 2H, Ar-H), δ 8.15 (d, 2H, Ar-H).

  • ¹⁹F NMR :

    • Single peak at δ -62.5 ppm (CF₃) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives may exhibit:

  • Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antibacterial properties.
  • Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, including:

  • Fluorinated Polymers : These materials are known for their thermal stability and chemical resistance.
  • Coatings : The incorporation of thiazole compounds into coatings can enhance their durability and resistance to environmental factors.

Agricultural Chemistry

In agricultural applications, this compound is being explored for use as:

  • Pesticides : Its efficacy against various pests can be attributed to its biological activity.
  • Herbicides : Research is ongoing into its potential as a selective herbicide that minimizes crop damage while effectively controlling weeds.

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnticancerShowed reduced tumor growth in animal models when administered at specific dosages.
Study CAgricultural UseEffective against common pests with minimal toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors or enzymes, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Analog 1 : Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
  • CAS RN : 144061-14-3
  • Key Differences : The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of the para (4-position).
  • Computational similarity scores indicate a 1.00 structural match but divergent physicochemical properties (e.g., solubility) .
Analog 2 : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
  • CAS RN: Not explicitly listed (see Acta Cryst. E64, o2004).
  • Key Differences : The trifluoromethyl group is on the thiazole ring (position 5) instead of the phenyl ring.
  • Impact: This modification disrupts conjugation between the thiazole and phenyl rings, reducing planarity (dihedral angle: 5.15° vs. coplanar structures). No hydrogen bonding observed in crystal structures, suggesting weaker intermolecular interactions .

Functional Group Modifications

Analog 3 : 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid
  • CAS RN : 144059-86-9
  • Key Differences : The ethoxycarbonyl group is replaced by a carboxylic acid (-COOH).
  • Impact : Increased polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. Similarity score: 0.91 compared to the parent compound .
Analog 4 : Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
  • CAS RN : 227199-08-8
  • Key Differences : A hydroxyl (-OH) group replaces the methyl group at position 3.

Core Structure Variations

Analog 5 : Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate
  • Key Differences: The thiazole core is substituted with a 4-chlorophenoxymethyl group at position 4 and a nitro group on the phenyl ring.
  • Impact: Enhanced electron-withdrawing effects from the nitro group may increase reactivity in nucleophilic substitutions. The chlorophenoxy moiety adds steric bulk .

Table 1: Key Properties of this compound and Analogs

Compound (CAS RN) Molecular Weight Melting Point (°C) Substituent Position Bioactivity (IC₅₀, μM) Reference
Parent (175277-03-9) 315.31 87–89 4-Me, 4-CF₃Ph Not reported
3-CF₃Ph isomer (144061-14-3) 315.31 Not reported 4-Me, 3-CF₃Ph Not reported
5-CF₃ thiazole (Acta Cryst. E64) 314.28 Not reported 5-CF₃, 2-Ph Anticancer (N/A)
Carboxylic acid (144059-86-9) 287.26 >200 4-Me, 4-CF₃Ph, -COOH Not reported
Hydrazide derivatives (e.g., from [1]) ~350–400 217–304 Varied benzylidene Antiproliferative (1–10)

Biological Activity

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS Number: 175277-03-9) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂F₃NO₂S
  • Molecular Weight : 315.32 g/mol
  • Melting Point : 85–86 °C
  • Structure : The compound features a thiazole ring substituted with a trifluoromethyl phenyl group and an ethyl carboxylate moiety, which contributes to its biological activity.

Thiazole derivatives have been reported to exhibit a variety of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity Against Cancer Cells : Research indicates that thiazole compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that similar thiazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic potential .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial growth. For example, thiazoles have shown inhibitory effects on DNA gyrase and topoisomerase IV in bacterial strains, which are crucial for bacterial DNA replication .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups (like the methyl group) and electron-withdrawing groups (like trifluoromethyl) on the phenyl ring enhances the activity of thiazole derivatives. This has been corroborated by SAR studies indicating that modifications at specific positions on the thiazole and phenyl rings can significantly affect their potency against various biological targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeTarget/Cell LineIC50 Value (µg/mL)Reference
CytotoxicityHuman glioblastoma U251<10
CytotoxicityA431 cells<20
Enzyme InhibitionE. coli DNA gyrase0.040 - 3.4
AntibacterialS. aureus>1000

Case Studies

  • Antitumor Activity : A study investigated a series of thiazole derivatives including this compound for their anti-cancer properties against multiple cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Properties : Another investigation focused on the antibacterial activity of thiazole derivatives against various strains of bacteria, including resistant strains of E. coli and S. aureus. While some compounds showed promising results in vitro, this compound's effectiveness varied based on structural modifications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For example, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate analogs are synthesized by reacting methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with NaOH in ethanol/water (1:1 v/v) under reflux (358 K, 1.5 h), achieving ~85% yield after acidification and recrystallization . Adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 2-3 fold excess of resin) can mitigate side reactions .

Q. How is the structural conformation validated for this compound, and what crystallographic parameters are critical for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) is used to resolve bond lengths and angles. For thiazole derivatives, mean C–C bond lengths typically range 1.33–1.44 Å, with R-factors <0.06. Hydrogen atoms are refined using riding models (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5 Ueq(C)) . Dihedral angles between the thiazole ring and trifluoromethylphenyl group (e.g., 3.2°) indicate planarity deviations affecting electronic properties .

Q. What analytical techniques are recommended for purity assessment, and how are conflicting HPLC/spectral data resolved?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase) achieves >99% purity . Discrepancies in retention times may arise from trifluoromethyl group polarity; cross-validation with FTIR (C=O stretch ~1700 cm⁻¹) and ¹⁹F NMR (−60 to −65 ppm for CF₃) is advised .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the CF₃ group increases electron-withdrawing effects, lowering the HOMO-LUMO gap (~4.5 eV) and enhancing electrophilic substitution reactivity. Fukui indices identify C5 (carboxylate) and C2 (thiazole) as nucleophilic sites for Suzuki-Miyaura coupling . Experimental validation via Pd-catalyzed coupling with arylboronic acids (e.g., 4-fluorophenyl) in THF at 80°C shows >70% yield .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodology : For conflicting results in antimicrobial assays (e.g., MIC values vs. docking scores), reevaluate solvation models (e.g., COSMO-RS) and protonation states at physiological pH. Molecular dynamics (MD) simulations (AMBER force field) over 100 ns can validate binding stability to target enzymes (e.g., CYP450) . Replicate assays under anaerobic conditions to rule out oxidative degradation .

Q. How are structure-activity relationships (SARs) systematically explored for trifluoromethyl-thiazole derivatives?

  • Methodology : Synthesize analogs with substituent variations (e.g., 4-chloro, 4-nitro) on the phenyl ring. Assess SAR using in vitro kinase inhibition assays (IC₅₀) and correlate with steric/electronic parameters (Hammett σ, Taft Es). For example, 4-nitrophenyl analogs exhibit 10-fold higher inhibition of EGFR kinase (IC₅₀ = 0.8 μM) compared to unsubstituted derivatives .

Key Notes

  • Critical parameters for reproducibility: solvent polarity, SC-XRD refinement protocols, and DFT functional selection.
  • Contradictions in bioactivity often stem from unaccounted solvation effects or assay conditions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

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